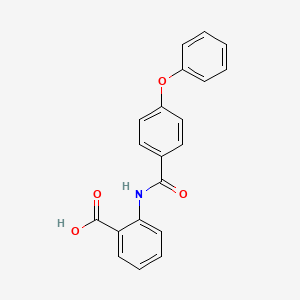

2-(4-Phenoxybenzamido)benzoic acid

描述

2-(4-Phenoxybenzamido)benzoic acid is a benzoic acid derivative featuring a phenoxy-substituted benzamido group at the 2-position. The compound combines a carboxylic acid moiety with an amide-linked aromatic system, making it structurally versatile for applications in medicinal chemistry, materials science, or as an intermediate in organic synthesis. Its synthesis likely involves coupling 2-aminobenzoic acid with 4-phenoxybenzoyl chloride under basic conditions, analogous to methods described for related compounds (e.g., 4-(4-substitutedbenzamido)benzoic acids in ).

属性

IUPAC Name |

2-[(4-phenoxybenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-19(21-18-9-5-4-8-17(18)20(23)24)14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJOCGGZCJCKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxybenzamido)benzoic acid typically involves the reaction of 4-phenoxybenzoic acid with 2-aminobenzoic acid. The process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of 2-(4-Phenoxybenzamido)benzoic acid may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

化学反应分析

Types of Reactions: 2-(4-Phenoxybenzamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Quinones and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Phenolic compounds and substituted benzoic acids.

科学研究应用

2-(4-Phenoxybenzamido)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 2-(4-Phenoxybenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical properties of benzoic acid derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogues:

Acidity Trends

- Phenoxy vs. Chloro Substituents: The phenoxy group in 2-(4-Phenoxybenzamido)benzoic acid is electron-withdrawing via resonance, lowering the carboxylic acid pKa compared to unsubstituted benzoic acid (pKa ~4.2). However, chloro substituents (as in 2-(4-Chlorobenzamido)benzoic acid) exert a stronger inductive effect, leading to a lower pKa (~3.38).

- Hydroxyl Substituents : 4-Hydroxybenzoic acid has a higher pKa (4.48) due to the electron-donating resonance effect of the hydroxyl group.

Solubility and Extraction Behavior

- Hydrophobicity: The phenoxy and benzamido groups in 2-(4-Phenoxybenzamido)benzoic acid increase hydrophobicity compared to 4-hydroxybenzoic acid. This reduces water solubility but enhances compatibility with organic phases, as seen in emulsion liquid membrane extraction studies ().

- Extraction Efficiency: Benzoic acid derivatives with electron-withdrawing groups (e.g., Cl, phenoxy) exhibit higher distribution coefficients (m) in membrane phases, favoring rapid extraction.

生物活性

2-(4-Phenoxybenzamido)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

2-(4-Phenoxybenzamido)benzoic acid features a unique structure characterized by both a benzamido and a phenoxy group. The synthesis typically involves the reaction of 4-phenoxybenzoic acid with 2-aminobenzoic acid, often utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane.

Synthetic Route:

- Reactants: 4-Phenoxybenzoic acid and 2-aminobenzoic acid

- Coupling Agent: DCC

- Catalyst: 4-Dimethylaminopyridine (DMAP)

- Solvent: Dichloromethane

- Purification: Recrystallization or chromatography

Antimicrobial Properties

Research indicates that 2-(4-Phenoxybenzamido)benzoic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In comparative studies, the compound demonstrated enhanced activity when complexed with transition metals, indicating that metal coordination may amplify its antimicrobial effects .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Free Ligand | Metal Complex |

|---|---|---|---|

| Escherichia coli | 12 | 8 | 15 |

| Klebsiella sp. | 10 | 6 | 12 |

| Pseudomonas luteola | 14 | 9 | 16 |

| Salmonella sp. | 11 | 7 | 13 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific enzymes involved in cell proliferation, which may lead to reduced tumor growth. The exact molecular targets are still under investigation, but preliminary data suggest that it could modulate pathways related to apoptosis and cell cycle regulation.

The biological activity of 2-(4-Phenoxybenzamido)benzoic acid is attributed to its interaction with various molecular targets. It may inhibit enzymes or receptors involved in critical cellular processes:

- Enzyme Inhibition: The compound can inhibit enzymes that facilitate cell proliferation.

- Receptor Modulation: It may interact with receptors that mediate cellular signaling pathways.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of various benzoic acid derivatives, including 2-(4-Phenoxybenzamido)benzoic acid, against bacterial pathogens. Results indicated that the compound showed promising activity against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

- Anticancer Research : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。